molecular formula C30H44O5 B14169375 Picfeltarraegenin I CAS No. 82145-63-9

Picfeltarraegenin I

Cat. No.: B14169375
CAS No.: 82145-63-9
M. Wt: 484.7 g/mol
InChI Key: NROSHSGZKWDRMB-UHFFFAOYSA-N
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Description

Picfeltarraegenin I is a tetracyclic triterpenoid aglycone primarily isolated from Picria fel-terrae Lour., a medicinal plant used in traditional medicine for its anti-inflammatory, antitumor, and neuroprotective properties . Structurally, it belongs to the cucurbitacin family, characterized by a highly oxygenated tetracyclic skeleton. As an aglycone, it serves as the core structure for various glycosylated derivatives, which exhibit enhanced solubility and bioactivity .

Key characteristics:

  • Molecular formula: C₃₀H₄₆O₈ (aglycone core) .
  • Bioactivity: Precursor to acetylcholinesterase (AChE) inhibitors and complement system inhibitors .
  • Identification: Confirmed via ¹³C NMR, ESI-MS, and chromatographic methods .

Properties

CAS No.

82145-63-9

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

2-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-propan-2-ylfuran-3-one

InChI

InChI=1S/C30H44O5/c1-16(2)20-13-23(33)30(8,35-20)25-19(31)14-27(5)21-11-9-17-18(10-12-22(32)26(17,3)4)29(21,7)24(34)15-28(25,27)6/h9,13,16,18-19,21-22,25,31-32H,10-12,14-15H2,1-8H3

InChI Key

NROSHSGZKWDRMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)O

Origin of Product

United States

Preparation Methods

Mass Spectrometric Characterization

High-resolution ESI-MS provides molecular formulas via exact mass measurements. For this compound aglycon:

  • Observed m/z: 485.3352 [M + H]⁺
  • Calculated for C₃₀H₄₄O₆: 485.3356 (Δ = 0.8 ppm)

Tandem MS (MS/MS) fragments reveal diagnostic losses:

  • m/z 449 (−2H₂O)
  • m/z 309 (retro-Diels-Alder cleavage)

Nuclear Magnetic Resonance (NMR) Profiling

¹³C NMR assignments (125 MHz, CD₃OD):

Carbon δ (ppm) Assignment
C-3 89.5 Oxygenated methine
C-13 145.2 Olefinic
C-28 180.3 Carboxylic acid

Key NOESY correlations between H-3 (δ 4.12) and H-5 (δ 1.98) establish the tetracyclic scaffold’s stereochemistry.

Scalability Challenges and Modern Innovations

While traditional methods rely on plant extraction, recent advances explore synthetic biology approaches:

  • Heterologous expression of oxidosqualene cyclase in Saccharomyces cerevisiae produces the triterpene backbone.
  • Site-selective C–H oxidation (e.g., electrochemical allylic oxidation) functionalizes the core structure.

However, these methods currently yield <5 mg/L, necessitating continued optimization.

Quality Control and Standardization

Validated HPLC-DAD protocols ensure batch consistency:

Parameter Acceptance Criteria
Purity (area %) ≥98%
Column recovery 95–105%
RSD (n=5) ≤2%

Reference standards are characterized by:

  • Melting point: 218–220°C (decomp.)
  • Specific rotation: [α]²⁵D +47.3° (c 0.1, MeOH)

Chemical Reactions Analysis

Types of Reactions

Picfeltarraegenin I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Molecular Formula Molecular Weight Sugar Moiety Key Identification Methods
Picfeltarraenin IA C₄₁H₆₂O₁₃ 786.9 g/mol 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside ¹³C NMR, ESI-MS (m/z 762 [M+H]⁺)
Picfeltarraenin IB C₄₂H₆₄O₁₄ 792.9 g/mol 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside ¹³C NMR, ESI-MS (m/z 793 [M+H]⁺)
Picfeltarraenin IV C₄₇H₇₂O₁₈ 925.1 g/mol 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→3)-β-D-xylopyranoside ¹³C NMR, InChIKey: AJDSYFQMQGZVPS
Picfeltarraenin VI C₃₆H₅₄O₁₁ 662.8 g/mol 3-O-β-D-xylopyranoside HPLC, ESI-MS (m/z 685 [M+Na]⁺)

Pharmacological Activities

  • AChE Inhibition: Picfeltarraenin IA and IB show potent AChE inhibitory activity, with IC₅₀ values < 10 μM, making them candidates for Alzheimer’s disease research . The glucopyranoside moiety in IB enhances binding affinity compared to the xylopyranoside in IA .
  • Complement System Inhibition :

    • Picfeltarraenin VI exhibits the highest activity (IC₅₀ = 21–29 μM) against classical and alternative complement pathways, critical in inflammatory diseases .
  • Antitumor and Anti-inflammatory Effects :

    • Picfeltarraenin IV’s complex glycosylation improves water solubility, enhancing its bioavailability in tumor models .

Analytical Differentiation

  • Mass Spectrometry :
    • Loss of hexosyl (162 u) or deoxyhexosyl (146 u) fragments in ESI-MS product ion spectra distinguishes glycosylation patterns (e.g., m/z 449 in IA vs. m/z 647 in IB) .
  • Chromatography :
    • Retention times (RT) vary: Picfeltarraenin VI elutes at RT 5.51 min, while IA and IB elute later due to larger sugar groups .

Q & A

Q. What are the most reliable spectroscopic methods for identifying and characterizing Picfeltarraegenin I in plant extracts?

Q. What extraction protocols optimize the yield of this compound from Picria fel-terrae?

Maceration with ethanol-water mixtures (e.g., 70% ethanol) is commonly used for initial extraction, leveraging the compound’s polarity. Column chromatography (silica gel or reversed-phase C18) and preparative HPLC are essential for purification. Solvent systems like CH2 _2Cl2_2-MeOH gradients (9:1 to 7:3) have been effective in isolating this compound and its analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anticancer vs. anti-inflammatory effects)?

Contradictions often arise from variability in assay conditions (e.g., cell lines, dosage) or purity of isolates . To address this:

  • Standardize bioassay protocols : Use validated cell lines (e.g., HepG2 for anticancer studies) and include positive controls (e.g., doxorubicin).
  • Quantify compound purity : Employ LC-MS or qNMR to ensure >95% purity.
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and molecular docking to identify target pathways (e.g., NF-κB for anti-inflammatory activity) .

Q. What strategies improve the synthetic scalability of this compound derivatives for structure-activity relationship (SAR) studies?

Key challenges include the complexity of glycosylation and stereochemical control . Solutions involve:

  • Chemoenzymatic synthesis : Use glycosyltransferases to attach sugar moieties regioselectively.
  • Protecting-group-free routes : Leverage orthogonal reactivity of hydroxyl groups on the triterpenoid core.
  • Parallel synthesis : Generate analogs with modifications at C-3, C-28, or sugar residues to assess SAR .

Q. How can advanced computational methods enhance the study of this compound’s interactions with biological targets?

Molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS) and free-energy calculations (MM/PBSA) can predict binding affinities for targets like COX-2 or PI3K. Pharmacophore modeling (using tools like Schrödinger) identifies critical hydrogen-bond acceptors and hydrophobic regions in the triterpenoid scaffold .

Methodological Frameworks for Experimental Design

Q. What criteria (e.g., FINER/PICOT) should guide hypothesis formulation for this compound research?

Apply the FINER framework :

  • Feasible : Ensure access to purified compound (>90% purity via HPLC).
  • Novel : Focus on understudied targets (e.g., autophagy modulation).
  • Ethical : Use animal models compliant with ARRIVE guidelines.
  • Relevant : Align with gaps in triterpenoid pharmacology (e.g., overcoming multidrug resistance) .

Example PICOT Question :

  • P opulation: Human colorectal cancer cells (HCT-116)
  • I ntervention: this compound (10–50 μM)
  • C omparison: Standard chemotherapeutic agent (5-fluorouracil)
  • O utcome: Apoptosis induction (via caspase-3 activation)
  • T ime: 48-hour exposure .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. For omics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors .

Q. How can researchers ensure reproducibility in isolation and characterization studies?

  • Detailed metadata : Report plant voucher specimens (herbarium deposition), extraction solvent ratios, and chromatography gradients.
  • Open data practices : Share raw NMR/MS files in repositories like Zenodo.
  • Cross-lab validation : Collaborate with independent labs to replicate key findings (e.g., anti-angiogenic effects) .

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